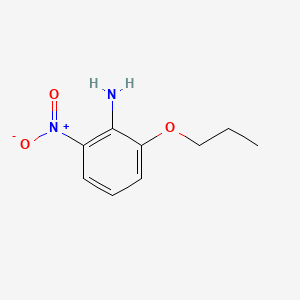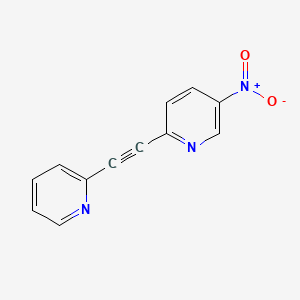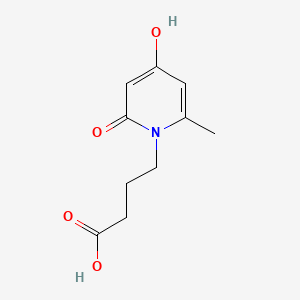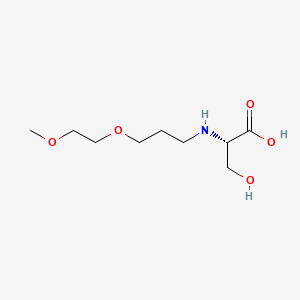
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one, also known as 4-HPNN, is an important organic compound that has been studied for its numerous applications in scientific research. 4-HPNN has a wide range of uses, from its synthesis method to its biochemical and physiological effects. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one involves the condensation of 2-aminonicotinic acid with benzaldehyde followed by cyclization and oxidation.
Starting Materials
2-aminonicotinic acid, benzaldehyde, sodium hydroxide, acetic acid, hydrogen peroxide
Reaction
Step 1: Dissolve 2-aminonicotinic acid (1.0 g) and benzaldehyde (1.2 g) in acetic acid (10 mL) and add sodium hydroxide (0.5 g)., Step 2: Heat the mixture at 80°C for 2 hours., Step 3: Cool the mixture and filter the precipitate., Step 4: Wash the precipitate with water and dry it., Step 5: Dissolve the precipitate in ethanol and add hydrogen peroxide (30%)., Step 6: Heat the mixture at 80°C for 2 hours., Step 7: Cool the mixture and filter the precipitate., Step 8: Wash the precipitate with water and dry it., Step 9: Recrystallize the product from ethanol to obtain 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one.
科学研究应用
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has a variety of scientific research applications. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. It has also been used as a fluorescent probe to detect the presence of metal ions in solution, as well as a potential antioxidant agent. 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has also been used to study the effects of oxidative stress in cells, as well as its potential use as an anti-cancer agent.
作用机制
The mechanism of action of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is not fully understood. However, it is believed that 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one acts as an inhibitor of xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has been shown to induce apoptosis in certain types of cancer cells.
生化和生理效应
The biochemical and physiological effects of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one have not been extensively studied. However, it has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. It has also been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has been shown to induce apoptosis in certain types of cancer cells.
实验室实验的优点和局限性
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is a relatively stable compound, and can be stored for extended periods of time without degradation. However, there are some limitations to using 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one in lab experiments. It is not soluble in water, and therefore must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide. Additionally, it is not very soluble in most organic solvents, and must be used at concentrations of 10 mM or less.
未来方向
There are numerous potential future directions for 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one research. It could be studied further for its potential use as an inhibitor of xanthine oxidase and as an antioxidant. Additionally, it could be studied for its potential use as an anti-cancer agent. It could also be studied for its potential use as a fluorescent probe to detect the presence of metal ions in solution. Finally, it could be studied further for its potential use in drug delivery systems, as well as its potential use in other biomedical applications.
属性
IUPAC Name |
4-hydroxy-3-phenyl-1H-1,5-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11(9-5-2-1-3-6-9)14(18)16-10-7-4-8-15-12(10)13/h1-8H,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYLMGYIGLNCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC=N3)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716361 |
Source


|
| Record name | 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one | |
CAS RN |
181122-95-2 |
Source


|
| Record name | 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)



![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)